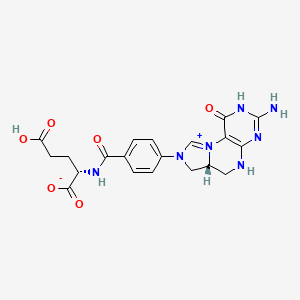
anhydroleucovorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
anhydroleucovorin is a form of tetrahydrofolate that acts as an intermediate in various metabolic processes. It is a coenzyme that accepts and donates methenyl groups (CH=) and plays a crucial role in the folate cycle, which is essential for DNA synthesis and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: anhydroleucovorin can be synthesized from 5,10-methylenetetrahydrofolate through the action of either NAD+ dependent methylenetetrahydrofolate dehydrogenase or NADP+ dependent dehydrogenase . It can also be produced as an intermediate in histidine catabolism by formiminotransferase cyclodeaminase from 5-formiminotetrahydrofolate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves enzymatic reactions that are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: anhydroleucovorin undergoes various types of reactions, including:
Oxidation: Conversion to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.
Reduction: Formation from 5,10-methylenetetrahydrofolate by NAD+ or NADP+ dependent dehydrogenases.
Common Reagents and Conditions:
Oxidation: Water (H2O) is used as a reagent in the conversion to 10-formyltetrahydrofolate.
Reduction: NAD+ or NADP+ are used as coenzymes in the reduction process.
Major Products Formed:
10-Formyltetrahydrofolate: Formed from the oxidation of this compound.
5,10-Methylenetetrahydrofolate: Formed from the reduction of this compound.
Aplicaciones Científicas De Investigación
anhydroleucovorin has several scientific research applications, including:
Mecanismo De Acción
anhydroleucovorin exerts its effects by participating in the folate cycle, where it acts as a coenzyme that accepts and donates methenyl groups. It is produced from 5,10-methylenetetrahydrofolate by NAD+ or NADP+ dependent dehydrogenases and can be converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase . This conversion is crucial for the synthesis of purines and thymidine, which are essential for DNA synthesis and repair .
Comparación Con Compuestos Similares
5,10-Methylenetetrahydrofolate: An intermediate in one-carbon metabolism that converts to 5-methyltetrahydrofolate, 5-formyltetrahydrofolate, and anhydroleucovorin.
5-Formyltetrahydrofolate: A substrate for this compound synthetase, which converts it into this compound.
Uniqueness: this compound is unique in its ability to act as both an acceptor and donor of methenyl groups, making it a versatile coenzyme in the folate cycle. Its role in DNA synthesis and repair, as well as its potential as a target for anticancer therapeutics, further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C20H21N7O6 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1 |
Clave InChI |
MEANFMOQMXYMCT-OLZOCXBDSA-N |
SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
SMILES isomérico |
C1[C@@H]2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-] |
SMILES canónico |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(Benzo[d][1,3]dioxol-5-yl)piperidine](/img/structure/B8779380.png)
![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)



![benzo[f][1,4]thiazepine-3,5(2H,4H)-dione](/img/structure/B8779411.png)

